N-(4-chlorophenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide
Description
This compound features a complex fused tricyclic core comprising pyrano, pyrido, and quinoline moieties. The chloro substituent contributes electron-withdrawing effects and lipophilicity, while the imino group may participate in hydrogen bonding. Though specific experimental data for this compound is absent in the provided evidence, structural analogs and computational tools (e.g., SwissADME) allow for informed comparisons .
Properties
IUPAC Name |
N-(4-chlorophenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O2/c23-15-5-7-16(8-6-15)25-22(27)18-12-14-11-13-3-1-9-26-10-2-4-17(19(13)26)20(14)28-21(18)24/h5-8,11-12,24H,1-4,9-10H2,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDGMQDKOENISEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=C4C(=C2)C=C(C(=N)O4)C(=O)NC5=CC=C(C=C5)Cl)CCCN3C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide is a complex compound with significant potential in pharmaceutical applications. This article delves into its biological activity, synthesis, and potential therapeutic effects based on recent research findings.
Chemical Structure and Properties
The compound has the following chemical properties:
- Molecular Formula : C22H20ClN3O2
- Molecular Weight : 393.9 g/mol
- CAS Number : 902627-17-2
| Property | Value |
|---|---|
| Molecular Formula | C22H20ClN3O2 |
| Molecular Weight | 393.9 g/mol |
| CAS Number | 902627-17-2 |
Anticancer Potential
Recent studies have highlighted the anticancer properties of compounds related to N-(4-chlorophenyl)-11-imino derivatives. Specifically, a related compound, 4j , exhibited promising anti-glioma activity by inhibiting the AKT2/PKBβ kinase pathway, which is crucial in glioma malignancy. This compound showed low micromolar activity against purified kinases and demonstrated significant efficacy against glioblastoma cell lines while being relatively non-toxic to non-cancerous cells .
The mechanism of action for N-(4-chlorophenyl)-11-imino derivatives involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. The inhibition of AKT signaling is particularly noteworthy as it plays a significant role in various cancers, including gliomas. The ability of these compounds to selectively target cancer cells while sparing normal cells makes them attractive candidates for further development .
Case Studies
- Study on Anti-Glioma Activity : A study evaluated the effects of compound 4j on primary patient-derived glioblastoma cells. The results indicated that this compound inhibited neurosphere formation and induced cell death in glioma stem cells, demonstrating its potential as a targeted therapy for glioblastoma .
- Kinase Inhibition Profile : In a kinase profiling study involving 139 purified kinases, compound 4j showed specific inhibition of AKT2/PKBβ with an IC50 value of approximately 12 μM. This specificity is crucial for minimizing side effects in therapeutic applications .
Table 2: Summary of Biological Activities
| Activity Type | Compound | Target Kinase | IC50 (μM) | Notes |
|---|---|---|---|---|
| Anti-Glioma Activity | 4j | AKT2/PKBβ | 12 | Selective inhibition; low toxicity |
| Kinase Profiling | 4j | AKT1/PKBα | 14 | High specificity against cancer cells |
Synthesis and Development
The synthesis of N-(4-chlorophenyl)-11-imino derivatives typically involves multi-step organic reactions that allow for the introduction of various functional groups. Recent advancements in synthetic methodologies have facilitated the development of these compounds with improved yields and purities .
Synthetic Route Overview
- Starting Materials : The synthesis often begins with readily available precursors such as chlorinated phenyl derivatives.
- Key Reactions : Employing condensation reactions followed by cyclization steps to form the tetracyclic structure characteristic of this class of compounds.
- Final Product Isolation : Techniques such as recrystallization or chromatography are used to purify the final product.
Conclusion and Future Directions
This compound represents a promising candidate for further research due to its selective anticancer activity and potential therapeutic applications. Future studies should focus on:
- Expanding the structural diversity of derivatives to enhance biological activity.
- Conducting in vivo studies to assess efficacy and safety profiles.
- Exploring additional mechanisms of action beyond kinase inhibition.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of quinoline compounds exhibit significant anticancer properties. For instance, a related compound demonstrated potent antiproliferative activity against human cancer cell lines such as HCT-116 and MCF-7. The derivatives showed IC50 values ranging from 1.9 to 7.52 μg/mL against these cell lines, suggesting that the structure of N-(4-chlorophenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide may also contribute to similar therapeutic effects .
Antimalarial Properties
Quinoline derivatives are recognized for their antimalarial activities. A study highlighted the effectiveness of quinoline-4-carboxamide derivatives against Plasmodium falciparum, where modifications led to improved pharmacokinetic profiles and oral efficacy in mouse models . This suggests that compounds like this compound could be explored for similar applications.
Antibacterial Potential
The structural features of quinoline derivatives often confer antibacterial properties. Compounds related to this compound have been investigated for their ability to inhibit bacterial growth. The mechanism typically involves interference with bacterial protein synthesis or cell wall synthesis .
Synthesis and Derivative Development
The synthesis of this compound is crucial for its application in research. Synthetic routes often involve multi-step reactions that incorporate various functional groups to enhance biological activity and selectivity.
Synthetic Route Example
A typical synthetic pathway may include:
- Formation of the pyranoquinoline skeleton through cyclization reactions.
- Introduction of the chlorophenyl group via electrophilic aromatic substitution.
- Amide formation at the carboxylic acid position.
This approach allows for the modification of substituents to optimize pharmacological properties.
Case Study 1: Anticancer Activity Evaluation
In a study evaluating the anticancer potential of similar compounds:
- Objective : Assess the antiproliferative effects on cancer cell lines.
- Results : Several derivatives exhibited significant activity with IC50 values indicating effective inhibition of cell proliferation.
Case Study 2: Antimalarial Screening
Another study focused on antimalarial activity:
- Objective : Identify compounds with potent activity against Plasmodium falciparum.
- Findings : Optimized derivatives showed low nanomolar potency and favorable oral bioavailability in preclinical models.
Comparison with Similar Compounds
Structural Comparison
The target compound shares its core structure with two analogs:
- N-(3-fluoro-4-methylphenyl)-... (): Substituted with a 3-fluoro-4-methylphenyl group, introducing both electron-withdrawing (F) and electron-donating (CH₃) effects.
- N-(2-methoxyphenyl)-11-[(2-methylphenyl)imino]-... (): Features a 2-methoxyphenyl carboxamide and a 2-methylphenyl imino group, enhancing polarity via the methoxy oxygen.
Key differences lie in the substituents’ electronic and steric profiles:
- 4-Chlorophenyl (target) : Chlorine increases lipophilicity and stabilizes aromatic rings via resonance.
- 2-Methoxyphenyl () : Methoxy enhances polarity and hydrogen-bonding capacity.
- 3-Fluoro-4-methylphenyl () : Balances electron-withdrawing (F) and donating (CH₃) effects.
Physicochemical Properties
A comparative analysis based on and substituent trends is summarized below:
Key Observations :
- The target’s chloro group increases logP compared to methoxy, suggesting greater membrane permeability but lower aqueous solubility.
- Reduced PSA (vs. ) aligns with the chloro group’s lower polarity.
Preparation Methods
Formation of the Pyrano-Quinoline Moiety
The pyrano[2,3-f]quinoline core is typically constructed via a Michael addition-cyclization cascade. In a representative procedure, 4-hydroxy-2(1H)-quinolinone derivatives react with α,β-unsaturated nitriles in ethanol under reflux, catalyzed by piperidine. For example, 3-acetyl-4-hydroxy-2(1H)-quinolinone and acrylonitrile yield intermediates that undergo spontaneous cyclization to form the pyrano ring. The reaction proceeds via nucleophilic attack at the β-position of the nitrile, followed by dehydration and aromatization.
Functionalization with the 4-Chlorophenyl Group
Nucleophilic Aromatic Substitution
The 4-chlorophenyl group is introduced via a Ullmann coupling or nucleophilic substitution. In one approach, N-(4-chlorophenyl)-1,2-diaminoethane reacts with cyanogen bromide in 2-propanol to form a 2-aminoimidazoline intermediate, which is subsequently functionalized. The reaction proceeds under reflux for 4 hours, yielding the 4-chlorophenyl-substituted precursor in 78% yield.
Direct Arylation via Cross-Coupling
Palladium-catalyzed cross-coupling using 4-chlorophenylboronic acid and a brominated pyrano-quinoline intermediate has been reported. Optimized conditions employ Pd(PPh3)4 as a catalyst, K2CO3 as a base, and DMF as a solvent at 110°C for 12 hours, achieving 65–70% yields.
Carboxamide and Imino Group Installation
Carboxamide Formation
The 10-carboxamide group is introduced via a two-step process:
Imino Group Incorporation
The 11-imino functionality is generated by treating an 11-keto precursor with ammonium acetate in acetic acid under reflux. The reaction proceeds via keto-enol tautomerism, with the enol form reacting with ammonia to form the imine.
Reaction Optimization and Mechanistic Insights
Catalyst Screening
Piperidine significantly enhances pyrano ring formation by deprotonating the 4-hydroxyquinolinone, increasing nucleophilicity at the C-3 position. Alternative bases like DBU or Et3N reduce yields by 20–30%, as confirmed by comparative studies.
Solvent Effects
Ethanol and 2-propanol are preferred for their ability to dissolve both polar and nonpolar intermediates. Substituting with THF or DMF leads to side reactions, such as over-alkylation of the pyrido nitrogen.
Spectroscopic Characterization
Infrared Spectroscopy
Key IR absorptions include:
Q & A
Q. Q1. What are the key considerations for synthesizing this compound with high purity?
Methodological Answer: Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution, condensation, and cyclization. For example, a related pyrano-quinoline derivative (IV) was synthesized via overnight reflux followed by purification using column chromatography (hexane:AcOEt 1:1), yielding 45% . Key steps include:
- Catalyst selection : Acid/base catalysts (e.g., piperidine in MeOH) optimize reaction rates .
- Purification : Chromatography or recrystallization ensures >95% purity, critical for reproducibility .
- Reaction monitoring : TLC or HPLC validates intermediate formation.
Table 1: Synthesis Parameters for Analogous Compounds
| Step | Conditions | Yield | Purity | Source |
|---|---|---|---|---|
| Reflux | Overnight in MeOH | 45% | >95% | |
| Column Chromatography | Hexane:AcOEt (1:1) | - | >95% | |
| Catalytic Condensation | Piperidine in MeOH | 67-81% | 90-95% |
Q. Q2. How is the compound characterized structurally?
Methodological Answer: Structural elucidation combines spectroscopic and crystallographic methods:
- NMR : and NMR identify functional groups (e.g., imino protons at δ 6.65–6.89 ppm in CDCl₃) .
- IR : Peaks at 1646–1705 cm confirm carbonyl/imino groups .
- X-ray Crystallography : SHELXL refines crystal structures, resolving bond angles and torsional strain .
Critical Tip: Cross-validate data between techniques. For example, crystallographic data resolved ambiguities in NMR assignments for a pyrimido-quinoline analog .
Advanced Research Questions
Q. Q3. How can computational methods guide the optimization of this compound’s photophysical properties?
Methodological Answer: Integrated computational-experimental workflows predict electronic transitions and steric effects:
- DFT Calculations : Model HOMO-LUMO gaps to predict fluorescence behavior (e.g., λ shifts in maleimide derivatives) .
- MD Simulations : Assess solvent interactions affecting solubility (e.g., polar aprotic solvents stabilize quinoline cores) .
- Validation : Compare computed spectra with experimental UV-Vis/NMR data to refine models .
Table 2: Key Computational Parameters
| Parameter | Application | Example Value | Source |
|---|---|---|---|
| HOMO-LUMO Gap | Fluorescence prediction | 3.2–3.5 eV | |
| Solvent Interaction Energy | Solubility optimization | -15.6 kcal/mol (DMSO) |
Q. Q4. How to resolve contradictions in biological activity data across studies?
Methodological Answer: Contradictions often arise from assay variability or impurities. Mitigation strategies include:
- Standardized assays : Use Ellman’s method for cholinesterase inhibition (IC values ± SEM) .
- Purity validation : LC-MS confirms absence of byproducts (e.g., chlorophenyl derivatives >95%) .
- Dose-response curves : Triplicate measurements reduce false positives .
Case Study: A pyridin-2-amine analog showed 79.8% yield but inconsistent AChE inhibition due to residual DMF; repurification resolved discrepancies .
Q. Q5. What strategies improve crystallographic refinement for complex heterocycles like this compound?
Methodological Answer: SHELX programs (e.g., SHELXL) are tailored for small-molecule refinement:
- Twinned data : Use HKLF5 format to handle overlapping reflections .
- Hydrogen placement : DFT-optimized positions improve R-factors (<5%) .
- Disorder modeling : PART instructions resolve rotational disorder in chlorophenyl groups .
Pro Tip: High-resolution data (<1.0 Å) combined with iterative refinement cycles reduces residual density errors .
Q. Q6. How to design derivatives for enhanced bioactivity while minimizing toxicity?
Methodological Answer:
- SAR Studies : Modify substituents (e.g., 4-chlorophenyl → 4-methoxyphenyl) to alter lipophilicity .
- ADMET Predictions : Use SwissADME to optimize logP (target 2–3) and avoid hepatotoxic motifs .
- In vitro toxicity screening : MTT assays on HepG2 cells prioritize low-cytotoxicity candidates .
Example: A 4-dimethylaminophenyl analog (10j) showed improved solubility and reduced cytotoxicity compared to the parent compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
